2-Chloro-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
2-Chloro-5,5-dimethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C8H11ClO . It is a chlorinated derivative of cyclohexenone, characterized by the presence of a chlorine atom at the second position and two methyl groups at the fifth position on the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one typically involves the chlorination of 5,5-dimethylcyclohex-2-en-1-one. One common method is the reaction of 5,5-dimethylcyclohex-2-en-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the second position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 5,5-dimethylcyclohex-2-en-1-one.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-chloro-5,5-dimethylcyclohexanone
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products
Substitution: 5,5-Dimethylcyclohex-2-en-1-one.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: 2-Chloro-5,5-dimethylcyclohexanone
Scientific Research Applications
2-Chloro-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylcyclohex-2-en-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-5,5-dimethylcyclohexanone:
2-Chloro-5,5-dimethylcyclohexane-1,3-dione: Contains an additional carbonyl group, leading to different chemical properties and uses
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
61940-19-0 |
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Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-chloro-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-3-6(9)7(10)5-8/h3H,4-5H2,1-2H3 |
InChI Key |
YMXWDPCEPFALSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C(=O)C1)Cl)C |
Origin of Product |
United States |
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